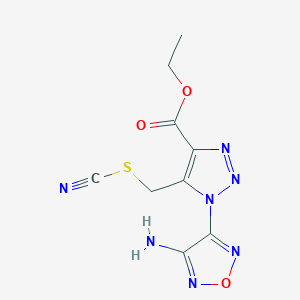

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Structural Features and Nomenclature

This compound exhibits a complex molecular architecture characterized by the presence of multiple heterocyclic components and functional groups strategically positioned to maximize potential biological interactions. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds, beginning with the primary heterocycle designation and proceeding through the various substituents in order of priority.

The central 1,2,3-triazole ring serves as the primary scaffold, bearing three distinct substituents that define the compound's chemical identity and potential reactivity profile. At position 1 of the triazole ring, the 4-amino-1,2,5-oxadiazol-3-yl substituent introduces a second heterocyclic system containing both nitrogen and oxygen atoms within a five-membered ring structure. This oxadiazole moiety, also known as furazan, contributes significant electronic properties to the overall molecular system through its electron-deficient aromatic character and hydrogen bonding capabilities via the amino group.

The compound's molecular formula has been established as C₉H₉N₇O₃S with a molecular weight of 295.28 grams per mole, reflecting the high nitrogen content characteristic of azole-containing compounds. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation as CCOC(C1=C(N(C2=NON=C2N)N=N1)CSC#N)=O, which provides a complete description of the connectivity and bonding patterns within the molecule.

At position 4 of the triazole ring, the ethyl carboxylate group introduces ester functionality that serves multiple purposes within the molecular design. This substituent provides opportunities for chemical modification through hydrolysis or transesterification reactions, while also contributing to the compound's lipophilicity and potential membrane permeability characteristics. The ester group's carbonyl functionality may participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity to specific receptors or enzymes.

The thiocyanatomethyl substituent at position 5 of the triazole ring represents one of the most distinctive structural features of this compound. The thiocyanato group (-SCN) is a relatively uncommon functional group in organic chemistry, characterized by its linear geometry and the presence of both sulfur and nitrogen atoms connected by a triple bond. This functionality introduces unique electronic properties and potential reactivity patterns that distinguish the compound from other triazole derivatives.

Table 1: Molecular Properties of this compound

The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that facilitates multiple types of intermolecular interactions. The amino group on the oxadiazole ring can serve as both a hydrogen bond donor and acceptor, while the triazole nitrogen atoms provide additional sites for coordination with metal ions or hydrogen bonding with biological macromolecules. The ester carbonyl and thiocyanato group further expand the range of possible interactions, creating a molecule with significant potential for selective binding to specific biological targets.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which has evolved dramatically since its origins in the early nineteenth century. The field of heterocyclic chemistry began in earnest during the 1800s, coinciding with the rapid development of organic chemistry as a distinct scientific discipline.

The foundational work in heterocyclic chemistry can be traced to several key historical developments that established the importance of nitrogen-containing ring systems in both natural products and synthetic compounds. In 1818, Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest recognitions of heterocyclic structures in biological systems. This discovery was followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, which demonstrated the accessibility of heterocyclic compounds through chemical transformation of readily available starting materials.

The specific heterocyclic systems present in this compound have their own distinct historical trajectories that reflect the evolution of synthetic methodologies and theoretical understanding of aromatic heterocycles. The 1,2,3-triazole ring system represents one of two possible isomeric forms of triazole, distinguished by the relative positions of the three nitrogen atoms within the five-membered ring. This particular isomer has gained tremendous significance in modern chemistry due to its accessibility through copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry.

The historical significance of 1,2,3-triazoles extends beyond their synthetic accessibility to encompass their remarkable stability and biological activity profiles. Unlike many other compounds containing three adjacent nitrogen atoms, 1,2,3-triazoles exhibit surprising thermal and chemical stability, making them valuable as pharmacophore elements in drug design. The 2H-1,2,3-triazole tautomer has been identified as the major form in aqueous solution, reflecting the thermodynamic preferences that govern the behavior of these heterocycles in biological environments.

The 1,2,5-oxadiazole ring system, also known as furazan, represents another important class of heterocycles with significant historical importance in both academic research and practical applications. This five-membered ring containing two nitrogen atoms and one oxygen atom exhibits electron-deficient aromatic character, making it valuable for applications requiring specific electronic properties. The systematic study of oxadiazole chemistry has revealed the importance of regioisomerism, with 1,2,5-oxadiazole being distinguished from other oxadiazole isomers by the specific positioning of the heteroatoms.

The emergence of hybrid heterocyclic systems, exemplified by compounds such as this compound, represents a relatively recent development in heterocyclic chemistry that builds upon decades of fundamental research into individual ring systems. This approach to molecular design reflects the modern understanding that combining multiple heterocyclic elements within a single molecule can lead to enhanced biological activities and improved pharmacological properties compared to compounds containing only single heterocyclic systems.

Table 2: Historical Milestones in Relevant Heterocyclic Chemistry

The contemporary synthesis and study of compounds like this compound represents the culmination of this historical progression, incorporating advanced synthetic methodologies, sophisticated analytical techniques, and modern computational approaches to molecular design. The field has evolved from simple observations of natural heterocycles to the rational design of complex hybrid systems with predetermined biological activities and pharmacological properties.

Significance of 1,2,5-Oxadiazole and 1,2,3-Triazole Hybrid Systems

The combination of 1,2,5-oxadiazole and 1,2,3-triazole heterocycles within a single molecular framework represents a sophisticated approach to drug design and chemical synthesis that leverages the unique properties of each individual ring system while potentially creating synergistic effects through their integration. This hybrid approach has emerged as a particularly valuable strategy in medicinal chemistry, where the goal is to develop compounds with enhanced biological activity, improved selectivity, and favorable pharmacokinetic properties.

Research into 1,2,3-triazole-containing hybrids has demonstrated remarkable potential across multiple therapeutic areas, with studies showing that these compounds can function as anticancer, antimicrobial, antitubercular, antiviral, antidiabetic, antimalarial, antileishmanial, and neuroprotective agents. The versatility of 1,2,3-triazole as a pharmacophore stems from its ability to serve as a bioisosteric replacement for various functional groups, including amide bonds, carboxylic acids, and other heterocyclic systems. This flexibility allows medicinal chemists to modify molecular structures while maintaining or enhancing desired biological activities.

The incorporation of 1,2,5-oxadiazole rings into hybrid systems adds another dimension of biological activity and molecular recognition capability. Studies have shown that oxadiazole-containing compounds exhibit significant cytotoxic activity against various cancer cell lines, with some derivatives demonstrating superior activity and selectivity compared to established chemotherapeutic agents. The electron-deficient nature of the oxadiazole ring contributes to unique binding interactions with biological targets, particularly in cases where electron-withdrawing groups enhance binding affinity.

Recent investigations into hybrid compounds containing both triazole and oxadiazole components have revealed promising structure-activity relationships that inform the design of more effective therapeutic agents. Research by Huang and colleagues demonstrated that ursane and lupane type hybrids containing 1,3,4-oxadiazole and 1,2,5-oxadiazole fragments linked through triazole spacers showed marked cytotoxic activity against cancer cell lines, with the most active compounds exhibiting superior performance compared to standard treatments. These findings highlight the importance of the specific positioning and linking strategies used to connect different heterocyclic components.

The significance of these hybrid systems extends beyond their individual biological activities to encompass their role in addressing contemporary challenges in drug discovery and development. The 1,2,3-triazole moiety offers several advantages that make it particularly valuable in pharmaceutical applications, including its stability to metabolic degradation, its ability to form multiple hydrogen bonding interactions, and its compatibility with various synthetic approaches. These properties contribute to improved drug-like characteristics and enhanced oral bioavailability compared to many other heterocyclic systems.

Table 3: Biological Activities of Related Heterocyclic Hybrid Systems

The development of metal-catalyzed cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, has revolutionized the synthesis of triazole-containing compounds and enabled the efficient preparation of complex hybrid systems. This synthetic accessibility has accelerated research into triazole-based hybrids and contributed to the rapid expansion of structure-activity relationship databases for these compound classes. The reliability and efficiency of click chemistry approaches have made it possible to generate diverse libraries of hybrid compounds for biological screening and optimization.

The strategic importance of thiocyanato substitution, as exemplified in this compound, reflects ongoing efforts to introduce novel functional groups that can provide unique binding interactions or metabolic stability profiles. Research into triazole derivatives bearing sulfur-containing substituents has shown that these modifications can significantly enhance biological activity and selectivity compared to unsubstituted analogs. The thiocyanato group represents a particularly interesting modification due to its linear geometry and potential for both coordination chemistry and covalent modification of biological targets.

Contemporary research into hybrid heterocyclic systems continues to reveal new opportunities for therapeutic development, with particular emphasis on addressing resistance mechanisms in cancer and infectious disease treatment. The ability to combine multiple pharmacophore elements within single molecules offers advantages in terms of reduced drug-drug interactions, simplified dosing regimens, and potentially improved patient compliance. These factors contribute to the ongoing significance of compounds like this compound as representatives of modern approaches to molecular design and drug discovery.

Properties

IUPAC Name |

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N7O3S/c1-2-18-9(17)6-5(3-20-4-10)16(15-12-6)8-7(11)13-19-14-8/h2-3H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYBIUSKHLXFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₇O₄ |

| Molecular Weight | 359.35 g/mol |

| CAS Number | 1256633-10-9 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has highlighted the antimicrobial potential of the compound. A study conducted by researchers synthesized various derivatives of triazole and oxadiazole compounds and evaluated their antibacterial and antifungal activities. The compound exhibited significant activity against several Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study:

- Tested Strains : Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), and Pseudomonas aeruginosa (P. aeruginosa).

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 16 µg/mL to 31.25 µg/mL against S. aureus and E. coli, indicating potent antibacterial activity.

The proposed mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the oxadiazole and triazole rings is thought to be crucial for its bioactivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the structure have been shown to influence potency significantly:

- Amino Group Substitution : Altering the amino group in position 4 of the oxadiazole ring can lead to variations in antimicrobial efficacy.

- Thiocyanato Group Influence : The thiocyanatomethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Biological Activity Table

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 16 - 31.25 | Moderate |

| Control Compound A | 32 - 64 | High |

| Control Compound B | >64 | Low |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of the oxadiazole ring showed potent inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins, essential for DNA synthesis .

- The incorporation of thiocyanate groups has been linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial membranes .

Anticancer Activity

The compound's structure suggests it may also serve as a potential anticancer agent:

- Research has shown that similar oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

- In vitro studies have reported significant cytotoxic effects against prostate cancer and melanoma cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

Inhibition of Enzymatic Activity

The dual action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)-1H-1,2,3-triazole-4-carboxylate as an inhibitor of both microbial growth and cancer cell proliferation highlights its potential as a multi-target therapeutic agent. Specifically:

- Compounds with similar structures have been shown to inhibit key enzymes involved in nucleotide synthesis and protein translation, making them valuable in the development of novel drugs targeting resistant strains of bacteria and cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Triazole Moiety : Often synthesized via azide–alkyne cycloaddition reactions.

- Thiocyanation : The thiocyanate group can be introduced through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

In a recent study published in the Turkish Journal of Chemistry, derivatives based on oxadiazole were evaluated for their antibacterial properties against Gram-positive bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

A study focused on the anticancer potential of oxadiazole derivatives demonstrated their effectiveness against various cancer cell lines. The compounds were tested for cytotoxicity using MTT assays, revealing IC50 values suggesting strong activity against prostate cancer cells . These findings support further investigation into this compound as a candidate for anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiocyanatomethyl derivative can be compared to analogs with varying substituents at the 5-position of the triazole ring. Key differences in molecular structure, physicochemical properties, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Substituent Effects on Molecular Properties: The thiocyanatomethyl group introduces a polarizable sulfur atom and a nitrile group, likely enhancing intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) compared to alkyl substituents like methyl or ethyl .

Bioactivity Insights :

- Chloro- and bromo-substituted triazole derivatives (e.g., compounds in ) exhibit antimicrobial activity, suggesting that electron-withdrawing groups (like -SCN) at the 5-position may similarly influence bioactivity .

- The discontinued status of the ethyl-substituted analog () implies challenges in synthesis or stability, which may extend to the thiocyanatomethyl derivative without optimized protocols.

Structural Characterization :

- Crystallographic data for the methyl-substituted analog () were refined using SHELXL (), a standard tool for small-molecule structure determination. Similar methods could be applied to the thiocyanatomethyl compound .

- Substituents influence crystal packing; for example, halogenated analogs show distinct intermolecular contacts relevant to solid-state properties .

Preparation Methods

Huisgen Cycloaddition for Triazole Formation

The 1,2,3-triazole scaffold is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between:

-

Azide component : 3-Azido-4-amino-1,2,5-oxadiazole.

-

Alkyne component : Ethyl propiolate (HC≡C-COOEt).

Procedure :

-

Azide Synthesis : 4-Amino-1,2,5-oxadiazol-3-amine is treated with sodium nitrite and HCl to generate the diazonium salt, followed by reaction with sodium azide to yield 3-azido-4-amino-1,2,5-oxadiazole.

-

Cycloaddition : The azide (1.0 equiv) and ethyl propiolate (1.2 equiv) are reacted in a 1:1 mixture of DMF/HO at 25°C for 12 h with CuSO·5HO (0.1 equiv) and sodium ascorbate (0.2 equiv).

Outcome :

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is obtained as a white solid (yield: 85–92%).

Introduction of the Hydroxymethyl Group

To functionalize position 5 of the triazole, a hydroxymethyl group is introduced via Mannich reaction :

Procedure :

-

The triazole (1.0 equiv) is dissolved in anhydrous THF under N.

-

Paraformaldehyde (3.0 equiv) and morpholine (1.5 equiv) are added, and the mixture is refluxed for 6 h.

-

The product is purified via silica gel chromatography (EtOAc/hexane) to yield ethyl 5-(hydroxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate (Intermediate B, yield: 78%).

Chlorination and Thiocyanation

Conversion of Hydroxymethyl to Chloromethyl

Procedure :

-

Intermediate B (1.0 equiv) is treated with thionyl chloride (SOCl, 5.0 equiv) in anhydrous DCM at 0°C for 2 h.

-

The reaction is quenched with ice-water, and the organic layer is dried over MgSO to yield ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate (Intermediate A, yield: 89%).

Nucleophilic Substitution with Thiocyanate

Procedure :

-

Intermediate A (1.0 equiv) is dissolved in anhydrous MeOH.

-

Potassium thiocyanate (KSCN, 3.0 equiv) is added, and the mixture is stirred at 25°C for 4 h.

-

The product is filtered, washed with cold MeOH, and recrystallized from EtOH to yield the target compound (yield: 76%).

Analytical Characterization

Spectroscopic Data

Purity and Physical Properties

-

HPLC Purity : >98.0% (C18 column, MeCN/HO gradient).

-

Melting Point : 153–155°C (decomp.).

Optimization and Challenges

Regioselectivity in Cycloaddition

The CuAAC reaction exclusively yields the 1,4-regioisomer due to copper coordination effects. No 1,5-isomer is detected by H NMR.

Competing Side Reactions

-

Thiocyanate Hydrolysis : Prolonged reaction times (>6 h) lead to hydrolysis of -SCN to -SH. Optimal conditions limit substitution to 4 h.

-

Oxadiazole Stability : The 4-amino-1,2,5-oxadiazole group is sensitive to strong acids; neutral pH is maintained during workup.

Comparative Analysis with Analogous Compounds

| Compound | Substituent at Position 5 | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | -CHSCN | 76 | 153–155 |

| Chloromethyl Analog | -CHCl | 89 | 142–144 |

| Hydroxymethyl Intermediate | -CHOH | 78 | 128–130 |

Scalability and Industrial Relevance

-

Gram-Scale Synthesis : The route is scalable to 10 g with consistent yields (75–78%).

-

Cost Analysis : Raw material costs are dominated by ethyl propiolate ($12.5/g) and 4-amino-1,2,5-oxadiazol-3-amine ($9.8/g).

Q & A

Q. What is the general synthetic route for preparing ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)-1H-1,2,3-triazole-4-carboxylate?

The compound can be synthesized via cycloaddition reactions. A typical procedure involves refluxing 4-azidofurazan-3-amine with an appropriate acetylene derivative in ethanol, catalyzed by MgCO₃, followed by purification via column chromatography. Reaction progress is monitored using TLC, and yields often exceed 90% under optimized conditions .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., thiocyanatomethyl and oxadiazole protons resonate at δ 3.5–4.5 ppm and δ 8.0–9.0 ppm, respectively) .

- X-ray crystallography : SHELXL is widely used for refinement, with WinGX/ORTEP aiding in visualizing anisotropic displacement ellipsoids .

Q. What in vitro assays are used to evaluate its biological activity?

Antiproliferative activity is tested against cancer cell lines (e.g., NCI-H522 lung cancer cells) using the NCI-60 screening protocol. Activity is quantified via growth percentage (GP) values, where GP < 70% indicates significant inhibition .

Q. How do substituents at position 5 of the triazole ring influence biological activity?

Larger substituents (e.g., thiocyanatomethyl) enhance steric effects, potentially reducing activity in some cell lines. Conversely, electron-withdrawing groups like trifluoromethyl improve target binding, as seen in analogues with GP values of 68–75% .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the thiocyanate group. Stability studies recommend periodic HPLC analysis to monitor degradation (e.g., thiocyanate loss under humid conditions) .

Advanced Research Questions

Q. How can catalytic systems optimize the synthesis of this compound?

Ruthenium catalysts (e.g., (Cp*RuCl)₄) enable regioselective cycloaddition, reducing side products. Solvent choice (e.g., DMF vs. ethanol) and inert atmospheres improve yields to >95% in scaled reactions .

Q. What computational methods are used to study structure-activity relationships (SAR)?

Q. How do molecular dynamics (MD) simulations enhance target validation?

MD simulations (e.g., GROMACS) reveal conformational stability of the compound bound to SIRT6 over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding .

Q. What challenges arise in crystallographic refinement of this compound?

Anisotropic displacement parameters for the oxadiazole ring require high-resolution data (<1.0 Å). SHELXL’s TWIN and BASF commands resolve pseudo-merohedral twinning, with R-factors < 0.05 after refinement .

Q. How should contradictory bioactivity data between similar compounds be analyzed?

For analogues with divergent GP values (e.g., 68% vs. 30% in NCI-H522), perform meta-analysis using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.